(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride
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Overview
Description
(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a fluorophenyl group, making it an interesting subject for various scientific studies.
Scientific Research Applications
(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride is not specified in the search results. As it is used in chemistry and pharmaceuticals research, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
Preparation Methods
The synthesis of (1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride typically involves the reaction of cyclopropylamine with 2-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Comparison with Similar Compounds
(1r)Cyclopropyl(2-fluorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
Cyclopropylmethylamine: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
2-Fluorobenzylamine: Lacks the cyclopropyl group, which affects its reactivity and interaction with molecular targets.
Cyclopropyl(2-chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
This compound’s unique combination of cyclopropyl and fluorophenyl groups distinguishes it from other related compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKFBHXCEVJHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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